Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate
Description
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate is an organic compound with the molecular formula C15H13BrFNO4S and a molecular weight of 402.24 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzoate ester core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
Molecular Formula |
C15H13BrFNO4S |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
methyl 2-bromo-5-fluoro-3-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H13BrFNO4S/c1-9-3-5-11(6-4-9)23(20,21)18-13-8-10(17)7-12(14(13)16)15(19)22-2/h3-8,18H,1-2H3 |
InChI Key |
FHXADTQVITXUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2Br)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-5-fluoroaniline Intermediate
A key precursor, 2-bromo-5-fluoroaniline, is synthesized via a multi-step process starting from 4-fluoroaniline:
| Step | Reaction | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Acetylation of 4-fluoroaniline to 4-fluoroacetanilide | Acetic anhydride in toluene, 5-15 °C, 2 hr dropwise addition, then 20-25 °C for 2 hr | ~97% yield; solid isolated by filtration and drying |
| 2 | Nitration to 2-nitro-4-fluoroacetanilide | Concentrated sulfuric acid and fuming nitric acid in toluene, 0-10 °C dropwise addition, then 2 hr at 5-10 °C | ~91-96% yield; pale yellow solid |
| 3 | Diazotization and bromination to 2-bromo-5-fluoronitrobenzene | Sodium nitrite in acidic medium, followed by reaction with hydrobromic acid and cuprous bromide at 40-55 °C | ~96-99% yield; organic extraction and drying |
| 4 | Reduction of nitro group to amine | Various reducing agents in suitable solvents (not detailed here) | High yield expected for conversion to 2-bromo-5-fluoroaniline |
This method is well-documented in patent CN112110824A and provides a robust route to the halogenated aniline intermediate with high purity and yield.
Formation of the Sulfonamide Linkage
The sulfonamide moiety is introduced by reacting the halogenated aniline with 4-methylbenzenesulfonyl chloride under mild conditions:
- Reaction is typically performed in dry dichloromethane or similar solvent.
- Pyridine or triethylamine is used as a base to scavenge HCl formed during the reaction.
- The reaction is carried out at room temperature for about 1 hour.
- Workup involves aqueous acid wash, organic extraction, drying over sodium sulfate, and purification by silica gel chromatography.
This procedure yields the N-(2-bromo-5-fluoro-phenyl)-4-methylbenzenesulfonamide intermediate in moderate to good yields (~60-70% reported in related sulfonamide syntheses).
Esterification to Methyl Ester
The carboxylic acid group is converted to the methyl ester via standard esterification methods:
The acid chloride method is preferred for higher yields and cleaner reactions, especially when sensitive functional groups are present.
Summary Table of Preparation Steps
Research Findings and Notes
- The halogenation and nitration steps require careful temperature control to avoid side reactions and ensure regioselectivity.
- The diazotization-bromination sequence is highly efficient, yielding the desired bromo-fluoro substituted aromatic ring with minimal impurities.
- Sulfonamide formation is straightforward but sensitive to moisture; dry solvents and inert atmosphere improve yields.
- Esterification via acid chloride intermediate is superior to direct acid-catalyzed esterification in terms of yield and reaction time.
- Purification is typically achieved by flash column chromatography using petroleum ether/ethyl acetate mixtures.
- Analytical data such as NMR, HRMS, and melting points confirm the structure and purity of intermediates and final product.
Chemical Reactions Analysis
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity . The bromine and fluorine atoms can enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate can be compared with similar compounds such as:
Methyl 4-(bromomethyl)benzoate: This compound has a similar bromine-containing benzoate structure but lacks the sulfonamide and fluorine groups.
Methyl 2-fluorobenzoate: This compound contains a fluorine atom on the benzoate ring but lacks the bromine and sulfonamide groups.
The presence of both bromine and fluorine atoms, along with the sulfonamide group, makes this compound unique in its chemical and biological properties .
Biological Activity
Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- Molecular Formula : C14H14BrFNO3S
- Molecular Weight : 359.23 g/mol
The key functional groups in this molecule include a sulfonamide group, a bromo substituent, and a fluoro group, which are significant for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally similar to this compound. For instance, research on N-phthalimide-linked 1,2,3-triazole analogues demonstrated promising antiviral properties against SARS-CoV-2, suggesting that similar structural motifs may exhibit comparable efficacy against viral pathogens .
The mechanism of action for compounds with similar structures often involves modulation of enzyme activity or receptor interactions. For example, trifluoromethyl-substituted compounds have shown enhanced potency in inhibiting certain enzymes involved in inflammatory pathways . This may indicate that this compound could similarly interact with biological targets.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related compounds. For instance:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | SARS-CoV-2 Mpro | 3.16 ± 1.2 | Significant inhibition observed |
| Compound B | Inflammatory cytokines | <50 | Low cytotoxicity |
These findings suggest that structural modifications in similar compounds can lead to varying degrees of biological activity, highlighting the importance of further research on this compound itself.
Case Studies
- Case Study on Antiviral Activity :
- Case Study on Anti-inflammatory Potential :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-bromo-5-fluoro-3-((4-methylphenyl)sulfonamido)benzoate, and how can intermediates be characterized?
- Methodology :
- Sulfonamide Coupling : React methyl 3-amino-2-hydroxy-5-(trifluoromethoxy)benzoate with bromo-chloro-hydroxyphenylsulfonyl chloride under anhydrous conditions (e.g., THF/DMF, 0°C to room temperature). Use TMS diazomethane for esterification .
- Intermediate Purification : Employ flash chromatography (e.g., hexane/ethyl acetate gradients) and confirm purity via LCMS (e.g., tR = 1.67–1.80 min; m/z = 521.7–569.5 [M+H]<sup>+</sup>) .
- Structural Confirmation : Use <sup>1</sup>H/<sup>19</sup>F NMR to verify substituent positions (e.g., aromatic proton splitting patterns, fluorine coupling constants) and HRMS for exact mass validation .
Q. How should researchers handle bromo-fluoro aromatic intermediates to avoid decomposition?
- Methodology :
- Storage : Store bromo-fluoro intermediates (e.g., 2-bromo-5-fluorobenzenesulfonyl chloride) under inert gas (N2) at –20°C to prevent hydrolysis .
- Reaction Conditions : Use low temperatures (0–5°C) during sulfonylation to minimize side reactions like sulfonic acid formation .
- Workup : Quench reactions with ice-cold NaHCO3 to stabilize reactive intermediates and extract with DCM to isolate products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar sulfonamides?
- Methodology :
- Comparative Analysis : Cross-reference LCMS/NMR data of analogs (e.g., 3-((5-bromo-2-hydroxyphenyl)sulfonamido)benzoic acid derivatives) to identify diagnostic peaks (e.g., sulfonamide NH at δ 10.5–11.5 ppm in <sup>1</sup>H NMR) .
- X-ray Crystallography : For ambiguous cases, determine crystal structures (e.g., Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate, CCDC 918800) to confirm stereochemistry and hydrogen-bonding networks .
- Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What strategies optimize reaction yields for sterically hindered sulfonamide couplings?
- Methodology :
- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd2dba3/Xantphos) for Buchwald-Hartwig amination of bromo-fluoro benzoates .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance nucleophilicity of the amine group .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 16 h to 30 min) while maintaining yields >40% for thermally sensitive intermediates .
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., penicillin-binding protein PBP-2X) based on sulfonamide pharmacophores .
- ADMET Profiling : Predict drug-likeness using SwissADME (e.g., LogP = 4.44, PSA = 43.37 Ų) and toxicity endpoints (e.g., hepatotoxicity via ProTox-II) .
- QSAR Modeling : Correlate substituent effects (e.g., bromo vs. fluoro) with inhibitory activity using MOE or Schrödinger .
Stability and Degradation
Q. What forced degradation studies are relevant for assessing hydrolytic stability?
- Methodology :
- Acid/Base Hydrolysis : Reflux in 1M HCl/NaOH (70°C, 24 h) and monitor ester hydrolysis via LCMS (e.g., m/z shift from 521.7 to 503.6 [M–H2O]<sup>+</sup>) .
- Oxidative Stress : Treat with H2O2 (3%, 48 h) to detect sulfonamide oxidation products (e.g., sulfonic acid derivatives) .
- Photodegradation : Expose to UV light (254 nm) and analyze for radical-mediated decomposition using ESR spectroscopy .
Data Interpretation Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
